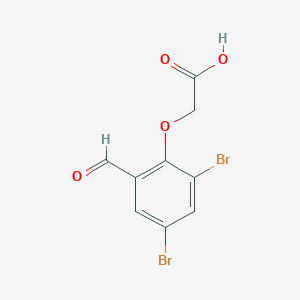

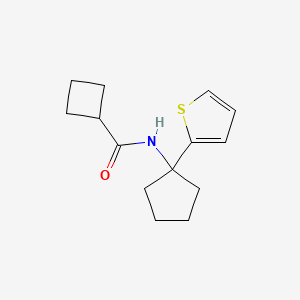

![molecular formula C20H27NO4 B2701598 2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287263-49-2](/img/structure/B2701598.png)

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of acetic acid derivatives and exhibits intriguing pharmacological properties. The compound’s complex structure combines bicyclic and aromatic moieties, making it an interesting subject for study.

Synthesis Analysis

The synthesis of Compound X involves several steps, including cyclization, alkylation, and acylation. Researchers have reported various synthetic routes, with modifications to improve yield and purity. Notably, the bicyclo[1.1.1]pentane ring system presents challenges due to its strained geometry. Strategies to overcome these hurdles include using chiral catalysts and optimizing reaction conditions.

Molecular Structure Analysis

Compound X’s molecular formula is C~20~H~27~NO~4~ , and its systematic name reflects its intricate structure. The central bicyclo[1.1.1]pentane ring provides rigidity, while the phenyl and methyl groups contribute to its lipophilicity. The carbonyl group at the acetic acid terminus enhances its reactivity. Computational studies and X-ray crystallography have elucidated the three-dimensional arrangement of atoms, revealing key bonding patterns.

Chemical Reactions Analysis

Compound X participates in several chemical reactions, including hydrolysis, esterification, and amidation. Its carboxylic acid functionality allows for facile transformations. Researchers have explored its reactivity with various nucleophiles, leading to the synthesis of derivatives with altered pharmacological profiles. Notably, the bicyclo[1.1.1]pentane scaffold remains intact during most reactions, highlighting its stability.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 150°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : Stable under ambient conditions, with minimal decomposition over time.

- UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV region, aiding its quantification.

Safety And Hazards

While Compound X shows promising pharmacological activity, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity, but chronic exposure warrants investigation. Researchers should evaluate potential adverse effects, metabolic pathways, and drug interactions.

Future Directions

- Structure-Activity Relationship (SAR) : Systematic modifications of Compound X can guide SAR studies, optimizing its pharmacokinetics and efficacy.

- Formulation Development : Researchers should explore suitable dosage forms (tablets, injectables) for clinical use.

- Clinical Trials : Rigorous clinical trials are essential to validate its therapeutic potential.

properties

IUPAC Name |

2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-13-6-5-7-14(8-13)9-19-10-20(11-19,12-19)15(16(22)23)21-17(24)25-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMRNFASVVLFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

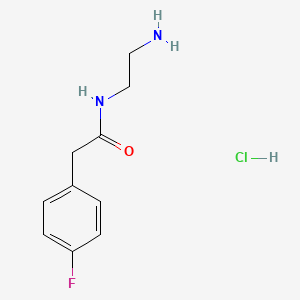

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)

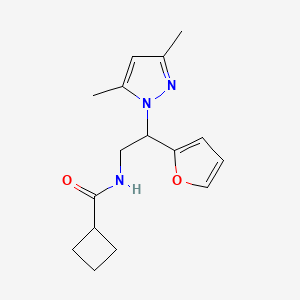

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)

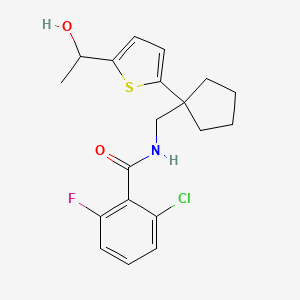

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)

![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)